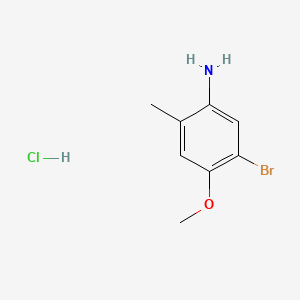
5-Bromo-4-methoxy-2-methylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxy-2-methylanilinehydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-methylanilinehydrochloride typically involves the bromination of 4-methoxy-2-methylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but is optimized for large-scale production by controlling the flow rates, temperature, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methoxy-2-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4-methoxy-2-methylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methoxy-2-methylaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-methoxy-2-methylanilinehydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methoxy-2-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the aniline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 4-Bromo-2-methylaniline
Comparison
Compared to these similar compounds, 5-Bromo-4-methoxy-2-methylanilinehydrochloride is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. For instance, the presence of both bromine and methoxy groups can enhance its reactivity and binding affinity in biological systems, distinguishing it from other brominated or methoxylated aniline derivatives.
Propiedades
Fórmula molecular |
C8H11BrClNO |
|---|---|
Peso molecular |
252.53 g/mol |
Nombre IUPAC |
5-bromo-4-methoxy-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-5-3-8(11-2)6(9)4-7(5)10;/h3-4H,10H2,1-2H3;1H |
Clave InChI |
YIHJKZBETYWBJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)Br)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
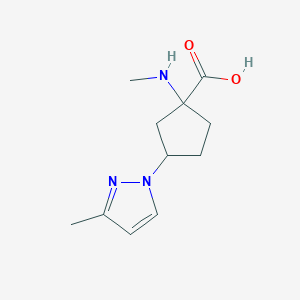
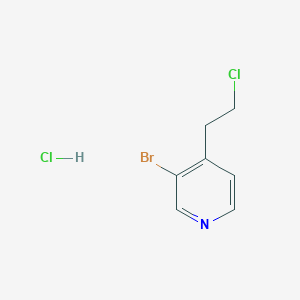
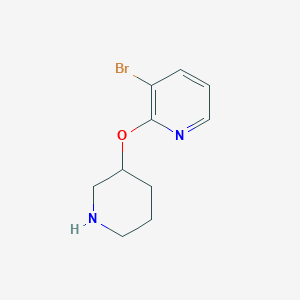

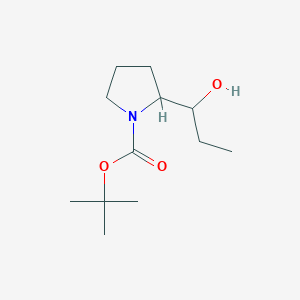
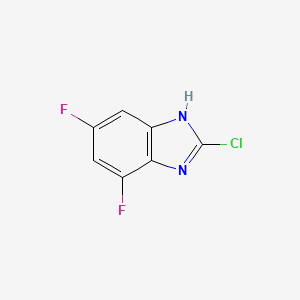
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
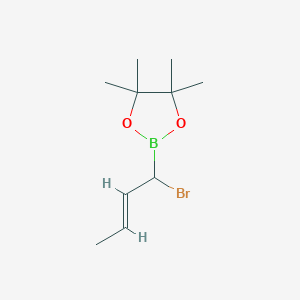

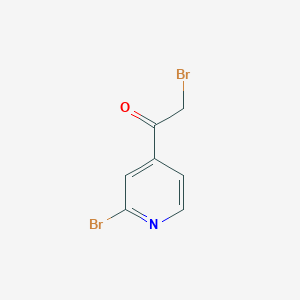

![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
